molecular formula C7H7BrINO B6198637 3-bromo-5-iodo-2-methoxy-6-methylpyridine CAS No. 2680532-86-7

3-bromo-5-iodo-2-methoxy-6-methylpyridine

Cat. No.: B6198637
CAS No.: 2680532-86-7
M. Wt: 327.9
InChI Key:
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Description

3-Bromo-5-iodo-2-methoxy-6-methylpyridine (BIMPM) is a heterocyclic compound that has been the subject of scientific research in recent years. BIMPM has been shown to possess a variety of properties and applications, including synthesis methods, scientific research applications, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

3-bromo-5-iodo-2-methoxy-6-methylpyridine has been studied for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, such as 2-methoxy-6-methyl-1,2,3,4-tetrahydropyridine and 3-bromo-5-iodo-2-methoxy-6-methyl-1,2,3,4-tetrahydropyridine. This compound has also been used in the synthesis of other heterocyclic compounds, such as this compound-4-carboxylic acid and this compound-4-carboxamide.

Mechanism of Action

The mechanism of action of 3-bromo-5-iodo-2-methoxy-6-methylpyridine is not yet fully understood. However, it is believed that this compound may act as an inhibitor of enzymes involved in the biosynthesis of certain compounds, such as proteins and lipids. It may also act as a chelator of metal ions, which could be used to modulate the activity of certain enzymes or to alter the properties of certain compounds.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to inhibit the activity of certain enzymes. This compound has also been shown to have an effect on the metabolism of certain compounds, such as glucose and lipids.

Advantages and Limitations for Lab Experiments

3-bromo-5-iodo-2-methoxy-6-methylpyridine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. It is also relatively non-toxic, which makes it safe to use in experiments. However, this compound has some limitations as well. It is not soluble in water, which can make it difficult to use in certain experiments. It is also not as effective as some other compounds, such as antibiotics, in inhibiting the growth of certain organisms.

Future Directions

3-bromo-5-iodo-2-methoxy-6-methylpyridine has potential applications in a variety of fields, including medicine, agriculture, and industry. In medicine, this compound could be used to develop new antibiotics and anti-inflammatory drugs. In agriculture, this compound could be used as a fungicide or insecticide. In industry, this compound could be used as a catalyst or as a chelating agent. Additionally, further research into the biochemical and physiological effects of this compound could lead to new treatments for a variety of diseases and conditions.

Synthesis Methods

3-bromo-5-iodo-2-methoxy-6-methylpyridine can be synthesized through a variety of methods, including the use of a Grignard reagent and a condensation reaction. The Grignard reagent is used to synthesize this compound from a combination of bromoacetaldehyde and methyl iodide. The condensation reaction is used to synthesize this compound from a combination of 2-methoxy-6-methylpyridine and bromoacetaldehyde.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-5-iodo-2-methoxy-6-methylpyridine involves the bromination and iodination of 2-methoxy-6-methylpyridine.", "Starting Materials": [ "2-methoxy-6-methylpyridine", "Bromine", "Iodine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Bromination of 2-methoxy-6-methylpyridine using bromine and sodium hydroxide in water to obtain 3-bromo-2-methoxy-6-methylpyridine.", "Step 2: Iodination of 3-bromo-2-methoxy-6-methylpyridine using iodine and hydrogen peroxide in acetic acid to obtain 3-bromo-5-iodo-2-methoxy-6-methylpyridine.", "Step 3: Purification of the final product using sodium acetate and water." ] }

2680532-86-7

Molecular Formula

C7H7BrINO

Molecular Weight

327.9

Purity

95

Origin of Product

United States

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